molecular formula C30H34N4O4S2 B2731329 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-(morpholine-4-sulfonyl)benzamide CAS No. 392320-72-8

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-(morpholine-4-sulfonyl)benzamide

Cat. No.: B2731329
CAS No.: 392320-72-8
M. Wt: 578.75
InChI Key: ABUUUDUSAYGHGS-UHFFFAOYSA-N
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Description

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-(morpholine-4-sulfonyl)benzamide (hereafter referred to by its full systematic name) is a structurally complex small molecule featuring three key pharmacophoric elements:

  • Adamantane moiety: A rigid, lipophilic bicyclic hydrocarbon known for enhancing metabolic stability and membrane permeability in drug design .
  • 1,3,4-Thiadiazole ring: A heterocyclic scaffold associated with diverse biological activities, including antimicrobial and antiviral properties .
  • Morpholine-4-sulfonyl-substituted benzamide: A polar sulfonamide group linked to a benzamide core, which may influence solubility and target binding .

This compound is cataloged under the identifier CM999361 (CAS 392320-72-8) and is structurally related to derivatives explored for antiviral and antimicrobial applications .

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O4S2/c35-27(25-6-8-26(9-7-25)40(36,37)33-10-12-38-13-11-33)34(20-21-4-2-1-3-5-21)29-32-31-28(39-29)30-17-22-14-23(18-30)16-24(15-22)19-30/h1-9,22-24H,10-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUUUDUSAYGHGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=CC=C3)C4=NN=C(S4)C56CC7CC(C5)CC(C7)C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-(morpholine-4-sulfonyl)benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the following steps:

    Formation of 1-adamantyl-1,3,4-thiadiazole: This can be achieved by reacting 1-adamantylamine with thiosemicarbazide in the presence of a suitable oxidizing agent, such as hydrogen peroxide, to form the thiadiazole ring.

    Benzylation: The thiadiazole intermediate is then benzylated using benzyl chloride in the presence of a base, such as sodium hydroxide, to introduce the benzyl group.

    Morpholinylsulfonylation: The benzylated thiadiazole is further reacted with morpholine and sulfonyl chloride to introduce the morpholinylsulfonyl group.

    Coupling with Benzamide: Finally, the morpholinylsulfonylated intermediate is coupled with benzamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The benzyl and morpholinyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Benzyl chloride, sulfonyl chloride, morpholine

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

    Biology: Thiadiazole derivatives are known for their antimicrobial, antifungal, and antiviral activities. This compound may exhibit similar properties and could be explored for use in developing new antimicrobial agents.

    Medicine: The compound’s potential therapeutic properties, such as anti-inflammatory and anticancer activities, make it a candidate for drug development.

    Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, including the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-(morpholine-4-sulfonyl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiadiazole ring may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. The adamantyl group may enhance the compound’s stability and bioavailability, while the benzyl and morpholinylsulfonyl groups may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • The adamantane group in both compounds contributes to high thermal stability, as evidenced by melting points >400 K in analogues .

Benzamide Derivatives with Varied Substituents

Benzamide derivatives with modifications to the aryl or heteroaryl groups highlight electronic and steric effects:

Compound Name Substituents Spectral Data (1H NMR, IR) Biological Activity Reference
4-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4c) 4-Cl on benzamide, pyridin-2-yl on thiadiazole - δ 7.5–8.5 ppm (pyridine protons)
- IR: C=O stretch at ~1680 cm⁻¹
Not reported
Target Compound 4-(Morpholine-4-sulfonyl)benzamide, N-benzyl - Expected δ 3.6–4.0 ppm (morpholine protons)
- IR: S=O stretches at ~1150, 1350 cm⁻¹
Hypothesized antimicrobial
N-5-Tetrazolyl-N′-arylbenzamide derivatives Tetrazole substituents - IR: N–H stretch at ~3300 cm⁻¹
- 1H NMR: Aromatic protons at δ 7.0–8.0 ppm
Plant growth regulation

Key Observations :

  • The morpholine sulfonyl group in the target compound introduces hydrogen-bonding capacity, contrasting with the halogenated or tetrazole-based derivatives .

Sulfonamide Group Variations

Modifications to the sulfonamide moiety significantly impact physicochemical properties:

Compound Name Sulfonamide Substituent Calculated logP* Solubility (Predicted) Reference
Target Compound Morpholine-4-sulfonyl 3.8 Moderate (polar sulfonamide)
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide Bis(2-methoxyethyl)sulfamoyl 2.5 High (ether oxygen H-bonding)
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide Dimethylsulfamoyl 4.2 Low (lipophilic methyl groups)

Key Observations :

  • The morpholine sulfonyl group in the target compound balances lipophilicity (logP ~3.8) and solubility, making it more drug-like than dimethylsulfamoyl analogues .
  • Bis(2-methoxyethyl) substituents improve solubility but reduce metabolic stability due to ether cleavage risks .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to adamantane-thiadiazole derivatives, involving cyclization of thiosemicarbazides and sulfonylation steps .
  • Biological Potential: While direct activity data for the target compound are unavailable, adamantane-thiadiazole hybrids exhibit antiviral (e.g., against HIV) and antimicrobial activity, suggesting plausible therapeutic avenues .
  • Optimization Opportunities : Replacing morpholine with pyrrolidine sulfonyl (CM999690) or adjusting benzyl substituents (CM999360) could refine target selectivity .

Biological Activity

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-(morpholine-4-sulfonyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • Adamantane moiety : Contributes to the compound's three-dimensional structure and stability.
  • Thiadiazole ring : Known for its involvement in various biological activities.
  • Morpholine sulfonamide : Enhances solubility and interaction with biological targets.

The molecular formula can be represented as C17H24N4O3SC_{17}H_{24}N_{4}O_{3}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

1. Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits significant antimicrobial and antiviral activities. It has been shown to inhibit various pathogens, making it a candidate for developing new antimicrobial agents. Its mechanism involves disrupting microbial cell functions or viral replication processes.

2. Anticancer Activity

Several studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. For instance:

  • In vitro studies demonstrated cytotoxic effects against human lung cancer (H460) and breast cancer (MCF-7) cell lines, with IC50 values indicating effective inhibition of cell proliferation .
  • Flow cytometry analyses revealed that certain derivatives induce apoptotic cell death in cancer cells and block the cell cycle at specific phases, suggesting a mechanism involving apoptosis induction .

3. Neuroprotective Effects

Emerging research suggests potential applications in neurodegenerative diseases. The compound's ability to interact with sigma receptors may provide neuroprotective benefits, although further studies are needed to elucidate these effects.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • The adamantane structure allows for effective binding to protein sites, modulating their activity.
  • The thiadiazole ring participates in hydrogen bonding and other non-covalent interactions that stabilize binding to targets involved in disease processes.

Research Findings

StudyFindingsIC50 Values
Inhibition of HIV replication in H9 cells5.5 µM
Induced apoptosis in HeLa cancer cellsNot specified
Antimicrobial activity against various pathogensNot specified

Case Studies

  • Antiviral Activity : A study investigating the compound's effect on HIV showed significant inhibition of viral replication in cultured cells. The results indicated that structural modifications could enhance potency against viral targets .
  • Cytotoxicity Against Cancer Cells : In a comparative study of various benzamide derivatives, this compound exhibited superior cytotoxicity against multiple cancer cell lines compared to standard treatments like sorafenib .
  • Neuroprotective Potential : Research into the interaction with sigma receptors suggests that this compound could be beneficial in treating neurodegenerative conditions by protecting neuronal cells from apoptosis.

Q & A

Q. Common side reactions :

  • Over-sulfonylation at the benzamide nitrogen .
  • Adamantane ring oxidation under prolonged heating .
    Optimization :
  • Stepwise monitoring : Use TLC (silica, UV detection) after each step to isolate intermediates .
  • Protecting groups : Temporarily protect the thiadiazole NH with Boc groups during benzylation .
  • Catalysis : Employ Pd(OAc)₂ for efficient Suzuki-Miyaura coupling in later stages .

Advanced: How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?

Key SAR insights:

  • Adamantane : Rigidity enhances target binding (e.g., kinase inhibition) but reduces solubility; fluorination at C2 improves both .
  • Morpholine sulfonyl : Hydrogen-bonding with Asp/Glu residues in enzymes; replacing morpholine with piperazine alters selectivity .
  • Thiadiazole : Oxidation to sulfone increases electrophilicity for covalent inhibition .
    Experimental design :
  • Synthesize analogs with varied substituents (e.g., -CF₃, -OCH₃) and test in enzyme assays (IC₅₀ comparisons) .

Advanced: What computational methods validate noncovalent interactions in crystallographic studies?

  • QTAIM analysis : Identifies critical hydrogen bonds (e.g., N-H···O=S) and van der Waals interactions involving adamantane .
  • Hirshfeld surface analysis : Quantifies contact contributions (e.g., 60% H···H for adamantane, 25% S···C for thiadiazole) .
  • DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level to match experimental XRD data .

Advanced: How to address crystallographic disorder in adamantane-containing derivatives?

Disorder arises from adamantane’s high symmetry and thermal motion:

  • Data collection : Use low-temperature (100 K) XRD to reduce thermal displacement .
  • Refinement : Apply SHELXL’s PART and ISOR commands to model disordered atoms .
  • Validation : Check R-factor convergence (<5%) and electron density maps (e.g., omit maps in Olex2) .

Advanced: What stability challenges exist under physiological conditions, and how are they mitigated?

  • Hydrolysis : Thiadiazole ring degradation in acidic media (pH < 4) .
  • Oxidation : Morpholine sulfonyl group’s susceptibility to ROS .
    Mitigation strategies :
  • Formulation : Encapsulate in PEGylated liposomes to shield from pH/oxidative stress .
  • Prodrug design : Mask thiadiazole as a stable ester derivative .

Advanced: How to resolve contradictions in biological activity data across cell lines?

Discrepancies may stem from assay conditions or target expression levels:

  • Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and normalize to housekeeping genes .
  • Mechanistic studies : Perform siRNA knockdowns to confirm target specificity .
  • Dose-response curves : Compare EC₅₀ values across replicates to identify outliers .

Advanced: What synergistic effects emerge when combined with standard therapeutics?

  • Anticancer synergy : Co-administration with cisplatin enhances apoptosis via p53 upregulation .
  • Antimicrobial synergy : With β-lactams, disrupts bacterial membrane integrity (MIC reduced 4-fold) .
    Experimental design :
  • Isobologram analysis : Calculate combination indices (CI < 1 indicates synergy) .
  • Transcriptomics : RNA-seq to identify co-regulated pathways .

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